![molecular formula C17H16O3 B1616032 2-(2,4,6-Trimethylbenzoyl)benzoic acid CAS No. 2346-67-0](/img/structure/B1616032.png)
2-(2,4,6-Trimethylbenzoyl)benzoic acid
Overview
Description
2-(2,4,6-Trimethylbenzoyl)benzoic acid is an organic compound with the molecular formula C17H16O3. It is known for its unique structure, which includes a benzoyl group substituted with three methyl groups at the 2, 4, and 6 positions. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers .
Biochemical Pathways
It’s hypothesized that similar compounds could affect the composition and structure of microbial communities, thereby influencing metabolomes through key functional strains .
Result of Action
It’s hypothesized that similar compounds could lead to the inhibition of growth, development, and quality of certain plants .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trimethylbenzoyl)benzoic acid typically involves multiple steps:
Acylation Reaction: Symmetrical trimethylbenzene reacts with chloroacetyl chloride in the presence of an acylation catalyst.
Chloroform Reaction: The product from the acylation reaction undergoes a chloroform reaction with sodium hypochlorite, using a quaternary ammonium salt as a phase transfer catalyst.
Hydrolysis Reaction: The final step involves hydrolysis, where the product is extracted, neutralized with acid, and recrystallized to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,6-Trimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions due to the presence of the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Photoinitiators in Coatings and Inks
Photoinitiation Mechanism:
2-(2,4,6-Trimethylbenzoyl)benzoic acid acts as a solid photoinitiator that absorbs UV light and generates free radicals upon exposure. These free radicals initiate the polymerization of monomers in coatings and inks, leading to rapid curing processes.
Applications:
- Coatings: Used in the formulation of UV-cured coatings for wood finishes and metal parts. The compound provides excellent adhesion and durability while minimizing VOC emissions.
- Inks: Employed in printing inks to enhance drying times and improve print quality. Its effectiveness allows for high-speed printing processes without compromising on the quality of the output.
Adhesives
Role in Adhesive Formulations:
In adhesive applications, this compound contributes to the rapid curing of UV-sensitive adhesives. This property is particularly beneficial in industries requiring quick assembly processes.
Case Study:
In a study involving the development of UV-curable adhesives for automotive applications, the incorporation of this compound resulted in significantly reduced curing times compared to traditional thermal curing methods. The resulting adhesives exhibited superior mechanical strength and resistance to environmental factors.
Photopolymerization Processes
Industrial Relevance:
The compound is extensively used in photopolymerization processes where light is utilized to initiate the polymerization of resins. This technology is critical in manufacturing products such as dental materials and 3D printing resins.
Research Findings:
Research has demonstrated that formulations containing this compound achieve high conversion rates of monomers to polymers under UV light exposure. This efficiency is crucial for industries that demand high throughput and quality assurance.
Thermal Stability and Performance
Thermal Properties:
The compound exhibits excellent thermal stability, making it suitable for high-temperature applications. Its stability ensures that it retains its photoinitiating capabilities even under extreme processing conditions.
Performance Comparison:
A comparative analysis of various photoinitiators showed that this compound outperformed others in terms of curing speed and final product properties, such as hardness and gloss level.
Environmental Considerations
Sustainability Aspects:
The use of this compound aligns with green chemistry principles by enabling solvent-free formulations and reducing hazardous waste generation during manufacturing processes.
Data Summary Table
Application Area | Key Benefits | Case Study Insights |
---|---|---|
Coatings | Rapid curing, high durability | Improved adhesion in automotive coatings |
Inks | Enhanced drying times | High-speed printing with quality retention |
Adhesives | Quick assembly processes | Superior mechanical strength in automotive |
Photopolymerization | High monomer conversion rates | Effective in dental material applications |
Environmental Impact | Low VOC emissions | Aligns with sustainable manufacturing goals |
Comparison with Similar Compounds
2,4,6-Trimethylbenzoic acid: Shares a similar structure but lacks the additional benzoyl group.
2,4-Dimethylbenzoic acid: Similar but with fewer methyl groups.
2,5-Dimethylbenzoic acid: Another similar compound with different methyl group positions.
Uniqueness: 2-(2,4,6-Trimethylbenzoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Biological Activity
2-(2,4,6-Trimethylbenzoyl)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This compound is structurally notable for its trimethylbenzoyl moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound based on recent research findings, including antimicrobial efficacy and potential applications.
Structural Characteristics
The compound has the following structural formula:
This structure allows for various interactions with biological molecules, which is critical for its activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives.
In Vitro Studies
A study demonstrated that the compound exhibits significant antimicrobial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard assays:
Bacteria | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 256 |
Enterococcus faecium | 125 |
Bacillus subtilis | 100 |
These results indicate that modifications to the benzoyl structure can enhance the antimicrobial efficacy of benzoic acid derivatives .
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial RNA polymerase (RNAP). This enzyme is crucial for bacterial transcription; thus, inhibiting its function can prevent bacterial growth. The compound mimics sigma factors that bind RNAP, disrupting the formation of the RNAP holoenzyme necessary for transcription initiation .
Study on Photoinitiators
In a study examining photoinitiators in UV-cured food packaging materials, this compound was identified as a significant photoinitiator. Its decomposition products were analyzed in food samples, indicating its widespread use and potential migration into food items . This raises concerns regarding safety and regulatory compliance in food packaging.
Agricultural Applications
Another area of interest is the application of this compound in agriculture as a plant growth regulator. Research has shown that similar compounds can inhibit seed germination and lateral branching in plants at low concentrations, suggesting potential utility in agricultural practices .
Properties
IUPAC Name |
2-(2,4,6-trimethylbenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJJXJURMYALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325067 | |
Record name | MLS003373803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-67-0 | |
Record name | MLS003373803 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003373803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4,6-TRIMETHYLBENZOYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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